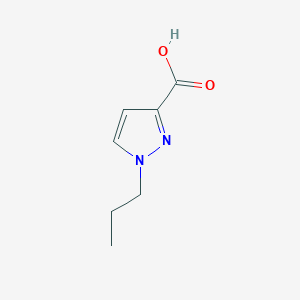

1-Propyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOWDTSRDBLTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284713 | |

| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957301-89-2 | |

| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957301-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propyl 1h Pyrazole 3 Carboxylic Acid and Its Analogues

De Novo Ring Synthesis Approaches for the Pyrazole (B372694) Core

The foundational method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional system and a hydrazine (B178648) derivative. nih.govmdpi.com The most prominent of these is the Knorr pyrazole synthesis, which typically involves the reaction of a β-diketone with a hydrazine. mdpi.comyoutube.com For the synthesis of pyrazole-3-carboxylic acids, the starting 1,3-dicarbonyl compound is often a β-ketoester, such as diethyl 2,4-dioxopentanoate, which reacts with hydrazine to form the pyrazole-3-carboxylate ester. nih.govumich.edu

The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com The regioselectivity of this reaction—determining which nitrogen of an unsymmetrical hydrazine attacks which carbonyl group—can be influenced by the steric and electronic properties of the substituents on both reactants. mdpi.comnih.gov

Alternative de novo approaches include 1,3-dipolar cycloaddition reactions. nih.gov For instance, the reaction between an alkyne and a nitrile imine, the latter often generated in situ from a hydrazonoyl halide, provides a direct route to polysubstituted pyrazoles. nih.govrrbdavc.orgnih.gov Multicomponent reactions, which combine three or more starting materials in a single operation, have also been developed to produce highly substituted pyrazoles efficiently. nih.govbeilstein-journals.org

Strategic N-Alkylation and C-Substitution Methods for Propyl Integration

To synthesize the target molecule, 1-Propyl-1H-pyrazole-3-carboxylic acid, the propyl group must be introduced onto the pyrazole nitrogen. This can be achieved through two primary strategies:

Direct Synthesis with Propylhydrazine (B1293729): The most direct method involves using propylhydrazine in the initial Knorr synthesis. Reacting propylhydrazine with a suitable β-ketoester directly yields the N-1-propylated pyrazole-3-carboxylic acid ester, which can then be hydrolyzed to the final acid. This approach avoids the potential for forming regioisomers that can occur when alkylating an existing pyrazole ring.

Post-Synthesis N-Alkylation: Alternatively, an unsubstituted pyrazole-3-carboxylic acid ester can be synthesized first, followed by an N-alkylation step. The pyrazole's ring nitrogen is nucleophilic and can be alkylated using various reagents like propyl halides (e.g., 1-bromopropane) or dimethyl sulfate (B86663) in the presence of a base. pharmaguideline.com However, with unsymmetrical pyrazoles, this can lead to a mixture of N-1 and N-2 alkylated isomers. mdpi.com

Modern methods for N-alkylation offer improved control and milder conditions. Acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles has been developed as an effective method. mdpi.comsemanticscholar.org In this process, an acid catalyst like camphorsulfonic acid (CSA) activates the trichloroacetimidate, which then alkylates the pyrazole nitrogen. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, steric hindrance often dictates the regioselectivity, favoring alkylation at the less hindered nitrogen atom. mdpi.com Furthermore, enzymatic methods are emerging that provide exceptional regioselectivity in pyrazole alkylation, using engineered enzymes and simple haloalkanes to achieve precise C-N bond formation. nih.gov

Carboxylic Acid Functionalization Strategies

The carboxylic acid group at the C-3 position is a key functional handle that allows for the synthesis of a wide array of derivatives. The initial synthesis often yields an ester, which is then hydrolyzed to the carboxylic acid. This acid can be readily converted into its acid chloride, a highly reactive intermediate for further functionalization. researchgate.netresearchgate.netdergipark.org.tr

Esterification and Amidation Reactions

Esterification: Pyrazole-3-carboxylic acids can be converted to various esters through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. researchgate.net A more versatile method involves converting the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol, often in the presence of a mild base like pyridine. researchgate.netdergipark.org.tr This two-step process is highly efficient and compatible with a wide range of alcohols. researchgate.net

Amidation: The synthesis of amide derivatives is crucial for creating compounds with diverse biological activities. nih.govacs.orgebi.ac.uk Similar to esterification, the most common route is through the pyrazole-3-carbonyl chloride intermediate, which reacts readily with primary or secondary amines to form the corresponding amide. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents.

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Abbreviation | Typical Conditions | Ref. |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM, DMAP, rt | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvent, often with HOBt |

Hydrazide and Urea (B33335) Derivative Synthesis

Hydrazides: Pyrazole carbohydrazides are valuable intermediates for synthesizing more complex heterocyclic systems and often exhibit significant biological activity. nih.gov They are typically prepared by reacting a pyrazole-3-carboxylic acid ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often under reflux in an alcoholic solvent. researchgate.net

Urea Derivatives: Pyrazole-urea compounds are another important class of derivatives. nih.gov A common synthetic route involves the reaction of an aminopyrazole with an isocyanate. For instance, an aminopyrazole can be treated with 4-chlorophenyl isocyanate to yield the corresponding urea. An alternative pathway is the Curtius rearrangement, where a pyrazole-3-carbonyl azide (B81097) is heated and rearranges to an isocyanate intermediate, which is then trapped by an amine or alcohol to form the urea or carbamate, respectively. nih.gov

Electrophilic Aromatic Substitution on the Pyrazole Ring System

The pyrazole ring is an aromatic system, and its reactivity towards electrophiles is well-established. Due to the electron-donating nature of the two nitrogen atoms, the carbon at the C-4 position is electron-rich and is the primary site for electrophilic aromatic substitution. rrbdavc.orgpharmaguideline.comnih.gov The C-3 and C-5 positions are less reactive to electrophilic attack. pharmaguideline.comnih.gov

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination at the C-4 position can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Iodination can be performed with molecular iodine. acs.org

Nitration: The introduction of a nitro group at the C-4 position is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com

Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C-4 position. scribd.com

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Position | Product | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid | scribd.com |

| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole | scribd.com |

Catalytic and One-Pot Synthesis Protocols for Pyrazole Carboxylic Acids

To improve efficiency, reduce waste, and simplify procedures, significant research has focused on developing catalytic and one-pot syntheses for pyrazole carboxylic acids and their derivatives. organic-chemistry.orgrsc.org One-pot protocols combine multiple reaction steps without isolating intermediates, saving time and resources. For example, a "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed via a sequence of Claisen condensation, Knorr reaction, and hydrolysis. organic-chemistry.org

Catalysis plays a pivotal role in modern synthetic methods.

Copper Catalysis: Copper catalysts are used to promote cycloaddition reactions and for N-arylation in multicomponent syntheses. beilstein-journals.org

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions, such as Suzuki coupling, to attach aryl or other groups to the pyrazole ring, often after a halogenation step. beilstein-journals.orgnih.gov

Iodine Catalysis: Molecular iodine has been shown to catalyze cascade reactions between enaminones, hydrazines, and a C1 source to provide substituted pyrazoles under mild conditions. organic-chemistry.org

Acid/Base Catalysis: Simple acid or base catalysis is fundamental to many pyrazole syntheses, including the classic Knorr reaction and modern multicomponent approaches that can be catalyzed by substances like pyridine-2-carboxylic acid. mdpi.comrsc.org

These advanced protocols enable the rapid and efficient construction of complex pyrazole libraries from readily available starting materials. nih.govrsc.org

Development of Green Chemistry Approaches in Pyrazole Carboxylic Acid Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazole carboxylic acids and their derivatives. The focus of these approaches is to develop more environmentally benign and sustainable methods by minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. Research in this area for pyrazole carboxylic acid synthesis has concentrated on the use of alternative energy sources like microwave and ultrasound irradiation, the application of green solvents such as water and glycerol, and the development of solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. eresearchco.comnih.govdergipark.org.tr This technique has been successfully applied to various steps in the synthesis of pyrazole derivatives. For instance, the cyclocondensation reaction between β-ketoesters and hydrazines, a key step in forming the pyrazole core, can be significantly accelerated. rsc.org

One approach involves the microwave-assisted reaction of ethyl acetoacetate (B1235776) with substituted hydrazines to yield pyrazolone (B3327878) intermediates, which can be further modified. dergipark.org.tr A study by Hatem et al. (2010) described a solvent-free, microwave-assisted synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides with reaction times of only 15 minutes at 130°C. dergipark.org.tr While not a direct synthesis of the carboxylic acid, this demonstrates the applicability of microwave heating to complex pyrazole structures. Furthermore, a solvent-free, microwave-assisted approach has been described for the N-alkylation of pyrazoles through the ring-opening of epoxides, presenting a potential green route for introducing the N-propyl group onto a pre-formed pyrazole ring. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative to traditional methods. The phenomenon of acoustic cavitation can create localized hot spots with high temperatures and pressures, accelerating reaction rates. mdpi.com Ultrasound has been effectively used for the synthesis of pyrazole derivatives, often under mild conditions and with improved yields. nih.govnih.gov

A notable example is the ultrasound-mediated condensation of hydrazine derivatives with β-keto esters under solvent-free conditions, which produces pyrazolone derivatives in high yields within short reaction times. nih.gov Additionally, the synthesis of pyrazole fatty esters has been achieved in high yields by the ultrasonic irradiation of methyl 10,12-dioxostearate with hydrazines in water at 60 °C, highlighting the compatibility of sonochemistry with aqueous media. rsc.org The use of ultrasound can also be combined with novel catalytic systems. For instance, Mn/ZrO2 has been used as a catalyst in the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazole-3-carboxylates, achieving a 98% yield in just 10 minutes. nih.gov

Green Solvents and Solvent-Free Conditions

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Several methods for pyrazole synthesis have been adapted to aqueous media. rsc.org For example, multicomponent reactions to form pyrano[2,3-c]pyrazoles have been successfully carried out in water, sometimes facilitated by a recyclable heterogeneous catalyst. rsc.org The synthesis of pyrazole derivatives has also been reported in glycerol-water mixtures, which offer an environmentally benign solvent system. nih.gov

Solvent-free, or solid-state, reactions offer the ultimate green alternative by completely eliminating the solvent. These reactions can be promoted by grinding (mechanochemistry) or simply by heating the neat reactants. dergipark.org.tr The synthesis of N-acyl pyrazole derivatives has been achieved by ball-milling carbohydrazide (B1668358) derivatives and 1,3-diketones, proving to be a highly efficient and versatile eco-friendly method. nih.govrsc.org In some cases, natural and biodegradable catalysts, such as lemon juice, have been employed for these transformations at room temperature. nih.gov

The table below summarizes and compares different green synthetic approaches for analogues of this compound.

Interactive Data Table: Comparison of Green Synthetic Methods for Pyrazole Carboxylic Acid Analogues

| Product Type | Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

| Pyrazolone Derivatives | Hydrazine derivatives, β-keto esters | Ultrasound | Solvent-free | Short | Good to Excellent | nih.gov |

| N-Acyl Pyrazoles | Aromatic carbohydrazides, 1,3-diketones | Ball Mill | H₂SO₄ (catalytic) | - | High | nih.govrsc.org |

| Pyrano[2,3-c]pyrazoles | Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Ultrasound | Mn/ZrO₂ / aq. EtOH | 10 min | 98 | nih.gov |

| Pyrazole Fatty Esters | Methyl 10,12-dioxostearate, Hydrazines | Ultrasound | Water | - | High | rsc.org |

| 1,3,4-Triaryl-5-N-arylpyrazole-carboxamides | Nitrilimines, 5-Arylidene-2-arylimino-4-thiazolidinones | Microwave | Solvent-free | 15 min | - | dergipark.org.tr |

| N-Alkylated Pyrazoles | Pyrazoles, Phenyl Glycidyl Ether | Microwave | Solvent-free | 1 min | 26-51 | nih.gov |

| 1-Methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester | Ethyl 2,4-dioxoheptanoate, Methylhydrazine | Conventional Heating | Ethanol | 1 hr | - | google.com |

While a specific green synthesis for this compound is not extensively documented in the reviewed literature, the successful application of green chemistry principles to the synthesis of its close analogues, such as pyrazole-3-carboxylic acid esters and other N-substituted pyrazoles, provides a strong foundation for developing sustainable routes to this target compound. Future research will likely focus on adapting these microwave, ultrasound, and solvent-free methods to the synthesis of N-alkyl pyrazole-3-carboxylic acids from readily available starting materials like propylhydrazine and α,γ-dioxo acids or their ester derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propyl 1h Pyrazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the most powerful tool for the structural confirmation of 1-Propyl-1H-pyrazole-3-carboxylic acid.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the propyl group protons and the pyrazole (B372694) ring protons. The N-CH₂ protons of the propyl group would likely appear as a triplet, with the adjacent CH₂ protons as a sextet, and the terminal CH₃ protons as a triplet. The two protons on the pyrazole ring would present as doublets. The acidic proton of the carboxylic acid group would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, seven distinct carbon signals would be anticipated: three for the propyl group, three for the pyrazole ring, and one for the carboxylic acid carbonyl group. The chemical shifts of the pyrazole ring carbons would be indicative of their electronic environment.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-4 (pyrazole) | 6.8 - 7.2 | d | 2-3 |

| H-5 (pyrazole) | 7.6 - 8.0 | d | 2-3 |

| N-CH₂ (propyl) | 4.1 - 4.4 | t | 7-8 |

| CH₂ (propyl) | 1.8 - 2.1 | sextet | 7-8 |

| CH₃ (propyl) | 0.9 - 1.1 | t | 7-8 |

| COOH | 10.0 - 13.0 | br s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carboxyl) | 165 - 175 |

| C-3 (pyrazole) | 140 - 150 |

| C-5 (pyrazole) | 135 - 145 |

| C-4 (pyrazole) | 105 - 115 |

| N-CH₂ (propyl) | 50 - 60 |

| CH₂ (propyl) | 20 - 30 |

| CH₃ (propyl) | 10 - 15 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would confirm the coupling between the protons of the propyl chain. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations, for instance, between the N-CH₂ protons and the C-5 and C-3 carbons of the pyrazole ring, which would be crucial for confirming the N-1 substitution pattern.

For pyrazoles that are unsubstituted on the nitrogen, annular tautomerism is a key consideration. However, in this compound, the presence of the propyl group on one of the nitrogen atoms quenches this tautomerism, leading to a single, fixed constitutional isomer. NMR studies, particularly variable temperature NMR, could provide insights into the conformational dynamics of the propyl group, such as the rotational barrier around the N-C bond.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected, confirming the molecular formula C₇H₁₀N₂O₂ (molecular weight: 154.17 g/mol ).

Under harder ionization conditions like Electron Ionization (EI), a characteristic fragmentation pattern would emerge. Expected fragmentation pathways would include the loss of the propyl group, decarboxylation (loss of CO₂), and cleavage of the pyrazole ring.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 154 | [M]⁺ |

| 111 | [M - C₃H₇]⁺ |

| 109 | [M - COOH]⁺ |

| 81 | [C₄H₃N₂]⁺ |

Vibrational and Electronic Spectroscopy

The FT-IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. nih.gov The C=O stretching of the carboxyl group would likely appear as a strong band around 1700-1725 cm⁻¹. nih.gov The C=N and C=C stretching vibrations of the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the propyl group and the pyrazole ring would be seen around 2800-3100 cm⁻¹.

Hypothetical FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C-H (Alkyl, Aryl) | 2800 - 3100 | Medium |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N, C=C (Pyrazole) | 1400 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol, is expected to exhibit characteristic bands arising from π → π* transitions within the pyrazole ring. The pyrazole nucleus itself typically shows a strong absorption band in the region of 200-220 nm. researchgate.net The presence of the carboxylic acid group, a chromophore, is likely to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength, possibly in the 220-240 nm range.

The molar absorptivity (ε) for this transition is anticipated to be in the order of 10^3 to 10^4 L·mol⁻¹·cm⁻¹, which is typical for such electronic transitions. The position and intensity of the absorption maximum can be influenced by the solvent polarity. In aqueous solutions, the pH will also play a crucial role, as the deprotonation of the carboxylic acid to a carboxylate can lead to further shifts in the absorption wavelength. A comparative study with 1H-pyrazole-3-carboxylic acid would be instrumental in delineating the electronic effects of the N-propyl substituent. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for a Related Compound

Below is a representative data table for a similar compound, 1H-pyrazole-3-carboxylic acid, which provides a basis for the expected spectral characteristics of its N-propylated derivative.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| 1H-pyrazole-3-carboxylic acid | Methanol | ~225 | Not Reported | π → π* |

Note: The exact λmax and ε values for this compound would require experimental determination.

X-ray Crystallographic Studies on this compound and Analogues

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would elucidate its molecular conformation, crystal packing, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. This analysis would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's geometry in the solid state. For instance, the planarity of the pyrazole ring and the orientation of the propyl and carboxylic acid substituents relative to the ring would be precisely determined.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

Interactive Data Table: Typical Hydrogen Bond Geometries in Pyrazole Carboxylic Acids

This table summarizes typical hydrogen bond parameters observed in the crystal structures of related pyrazole carboxylic acids.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O | H | O | ~0.84 | ~1.80 | ~2.64 | ~170 |

| N | H | N | ~0.88 | ~2.00 | ~2.88 | ~175 |

| C | H | N | ~0.95 | ~2.50 | ~3.45 | ~150 |

| C | H | O | ~0.95 | ~2.40 | ~3.35 | ~155 |

Note: These are generalized values, and the actual parameters for this compound would be determined experimentally.

Structural Insights into Tautomeric Forms and Conformational Preferences in the Crystalline State

For pyrazole derivatives, the phenomenon of tautomerism is of significant interest. nih.gov In the case of N-unsubstituted pyrazoles, annular prototropic tautomerism is possible, where the proton can be located on either of the two nitrogen atoms. However, in this compound, the presence of the propyl group on one of the nitrogen atoms "fixes" the tautomeric form as 1H-pyrazole.

The primary conformational flexibility in this compound arises from the rotation around the N-C bond of the propyl group and the C-C bond of the carboxylic acid group. Single-crystal X-ray diffraction would reveal the preferred conformation in the crystalline state. It is anticipated that the propyl group will adopt a staggered conformation to minimize steric hindrance. The orientation of the carboxylic acid group relative to the pyrazole ring will likely be influenced by the formation of the strong hydrogen-bonded dimers. In some instances, polymorphism, where the same compound crystallizes in different forms with distinct conformations and packing arrangements, could be a possibility.

Computational and Theoretical Chemistry Studies of 1 Propyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed for geometry optimization, electronic property analysis, and spectroscopic predictions. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have shown excellent correlation with experimental findings. researchgate.net

The optimization of the molecular geometry of 1-Propyl-1H-pyrazole-3-carboxylic acid would start by defining its initial structure and then finding the lowest energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. kallipos.gr

For the analogous compound, 1H-pyrazole-3-carboxylic acid, DFT calculations have been performed to determine its optimized geometry. The results, obtained using the B3LYP/6-311++G(d,p) method, are in strong agreement with experimental data. researchgate.net It is expected that the geometry of the pyrazole and carboxylic acid moieties in this compound would be very similar to the parent compound. The propyl group, being a flexible alkyl chain, would likely adopt a staggered conformation to minimize steric hindrance.

Table 1: Selected Optimized Bond Lengths and Bond Angles for 1H-pyrazole-3-carboxylic acid (Analogous Compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-N2 | 1.337 | |

| C3-N2 | 1.354 | |

| C4-C5 | 1.380 | |

| C3-C(carboxyl) | 1.475 | |

| C=O | 1.210 | |

| C-O | 1.365 | |

| **Bond Angles (°) ** | ||

| N1-N2-C3 | 105.5 | |

| N2-C3-C4 | 112.1 | |

| C3-C4-C5 | 106.8 | |

| N2-C3-C(carboxyl) | 121.5 | |

| O-C-O | 123.0 |

Data sourced from a computational study on 1H-pyrazole-3-carboxylic acid. researchgate.net

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. The addition of the electron-donating propyl group at the N1 position is expected to slightly increase the electron density on the pyrazole ring compared to the parent compound.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between HOMO and LUMO, known as the energy band gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity.

In the case of 1H-pyrazole-3-carboxylic acid, the HOMO is primarily localized over the pyrazole ring, while the LUMO is distributed over the carboxylic acid group and the pyrazole ring. researchgate.net This suggests that the pyrazole ring is the primary site for electrophilic attack, while the entire conjugated system can accept electrons.

The introduction of a propyl group at the N1 position would likely raise the HOMO energy level due to its electron-donating nature, which in turn would slightly decrease the HOMO-LUMO energy gap. This would suggest a marginal increase in the reactivity of this compound compared to its parent compound.

Table 2: FMO Energies and Energy Gap for 1H-pyrazole-3-carboxylic acid (Analogous Compound)

| Parameter | B3LYP/6-311++G(d,p) (Gas Phase) |

|---|---|

| EHOMO (eV) | -6.95 |

| ELUMO (eV) | -1.78 |

| Energy Gap (ΔE) (eV) | 5.17 |

Data sourced from a computational study on 1H-pyrazole-3-carboxylic acid. researchgate.net

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). Molecules with large β values typically possess significant charge transfer characteristics.

Computational studies on 1H-pyrazole-3-carboxylic acid have calculated its NLO properties, including the dipole moment (μ) and first hyperpolarizability (β). researchgate.net These calculations indicate that the molecule exhibits a moderate NLO response. The presence of both electron-donating (NH group) and electron-withdrawing (COOH group) moieties connected by a π-conjugated system is a prerequisite for NLO activity.

The propyl group in this compound, being an electron-donating group, could enhance the intramolecular charge transfer, potentially leading to a larger first hyperpolarizability compared to the unsubstituted pyrazole carboxylic acid.

Table 3: Calculated Dipole Moment and First Hyperpolarizability of 1H-pyrazole-3-carboxylic acid (Analogous Compound)

| Parameter | B3LYP/6-311++G(d,p) (Gas Phase) |

|---|---|

| Dipole Moment (μ) (Debye) | 3.45 |

| First Hyperpolarizability (β) (esu) | 1.2 x 10-30 |

Data sourced from a computational study on 1H-pyrazole-3-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent regions of intermediate potential. semanticscholar.org

For a molecule like this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their high electrophilicity. The region around the acidic proton of the carboxyl group and the N-H proton (in the case of the parent compound) would show a positive potential (blue), highlighting their susceptibility to nucleophilic attack. The propyl group would exhibit a relatively neutral potential.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction and greater electronic delocalization, which contributes to the stability of the molecule.

In pyrazole systems, significant delocalization occurs through π → π* interactions within the pyrazole ring and between the ring and the carboxylic acid group. researchgate.net NBO analysis of 1H-pyrazole-3-carboxylic acid reveals strong intramolecular hyperconjugative interactions. The introduction of the propyl group is not expected to significantly alter the fundamental delocalization within the pyrazole-carboxylic acid core but may introduce additional, weaker hyperconjugative interactions between the C-H bonds of the propyl group and the pyrazole ring.

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different types of close contacts between neighboring molecules. The associated 2D fingerprint plots provide a quantitative summary of these interactions.

For pyrazole carboxylic acids, the crystal packing is typically dominated by hydrogen bonds, particularly O-H···N and O-H···O interactions involving the carboxylic acid group and the pyrazole nitrogen atoms. researchgate.net Other significant interactions include H···H, C···H/H···C, and π-π stacking interactions between the pyrazole rings. nih.gov

Computational Exploration of Tautomeric Equilibria and Proton Transfer Mechanisms

The dynamic nature of the pyrazole ring, combined with the acidic proton of the carboxylic acid group, makes this compound a subject of significant interest for computational studies of tautomerism and proton transfer. Theoretical chemistry provides powerful tools to investigate the energetic landscapes of these processes at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Tautomeric Equilibria

For this compound, two primary forms of tautomerism are computationally explored: the annular tautomerism of the pyrazole ring and the keto-enol tautomerism involving the carboxylic acid group.

Annular Tautomerism:

The pyrazole ring can exist in two tautomeric forms depending on the position of the N-H proton. However, in this compound, the nitrogen at position 1 is substituted with a propyl group, which precludes the typical annular tautomerism seen in N-unsubstituted pyrazoles. The presence of the N-propyl group effectively "locks" the pyrazole ring into a single annular form.

Keto-Enol Tautomerism and Rotational Isomers:

The primary tautomeric equilibrium of interest for this molecule involves the proton of the carboxylic acid group. While typically represented in its carboxylic acid form, the possibility of intramolecular proton transfer to the adjacent pyrazole nitrogen (N2) can be computationally investigated. This would result in a zwitterionic or keto-like tautomer.

Computational studies, primarily using Density Functional Theory (DFT), are employed to determine the relative stabilities of the possible conformers and tautomers. The calculations involve geometry optimization of each structure to find its lowest energy state, followed by frequency calculations to confirm that it is a true minimum on the potential energy surface.

Research on analogous pyrazole-carboxylic acids suggests that the carboxylic acid form is significantly more stable than any potential zwitterionic tautomers in the gas phase and in nonpolar solvents. mdpi.comresearchgate.net The energy difference is typically substantial, indicating that the equilibrium lies heavily in favor of the carboxylic acid form.

The orientation of the carboxylic acid group relative to the pyrazole ring also gives rise to different rotational isomers (rotamers). Computational analysis can predict the energy barriers for rotation around the C3-C(OOH) bond.

Below is a representative table of calculated relative energies for the plausible conformers of this compound, based on data from analogous compounds.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer/Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Carboxylic acid, O-H syn to C=O | 0.00 |

| B | Carboxylic acid, O-H anti to C=O | 4.5 - 6.0 |

| C | Zwitterionic Tautomer | > 20 |

Note: These values are illustrative and based on computational studies of similar pyrazole-carboxylic acids. The exact values for this compound would require specific calculations.

The data clearly indicates that conformer A, the carboxylic acid form with the hydroxyl proton oriented towards the carbonyl oxygen, is the most stable. The zwitterionic tautomer is energetically unfavorable.

Proton Transfer Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of proton transfer, both intramolecularly and intermolecularly.

Intramolecular Proton Transfer:

The transfer of the carboxylic acid proton to the N2 atom of the pyrazole ring represents an intramolecular proton transfer. Theoretical calculations can map the potential energy surface for this transfer, identifying the transition state and calculating the associated activation energy barrier. orientjchem.org For pyrazole derivatives, this direct intramolecular proton transfer generally has a high activation barrier due to the strained four-membered ring in the transition state. orientjchem.org

Intermolecular Proton Transfer:

In condensed phases, proton transfer is often facilitated by solvent molecules or occurs between molecules of the compound itself (self-association). Computational models can explore these pathways:

Dimeric Self-Association: this compound can form dimers through hydrogen bonding between the carboxylic acid groups. In such a dimer, a concerted double proton transfer can occur, which typically has a lower activation energy than the intramolecular pathway.

Solvent-Mediated Transfer: In protic solvents like water or methanol (B129727), solvent molecules can act as a "proton shuttle," creating a bridge between the carboxylic acid proton and the pyrazole nitrogen. nih.gov This mechanism, often following a Grotthuss-type pathway, provides a lower energy route for proton transfer compared to the direct intramolecular process. nih.gov

The activation barriers for these different proton transfer mechanisms can be calculated, providing a quantitative measure of their relative feasibility.

Table 2: Representative Calculated Activation Energies for Proton Transfer

| Proton Transfer Pathway | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular | Direct transfer from COOH to N2 | 30 - 40 |

| Intermolecular (Dimer) | Concerted double proton transfer | 10 - 15 |

| Solvent-Assisted (Water) | Proton shuttle via one water molecule | 15 - 25 |

Note: These values are illustrative and based on computational studies of analogous systems. The actual values depend on the computational method and the specific environment.

These computational findings underscore that intermolecular and solvent-assisted pathways are the more likely mechanisms for proton transfer involving this compound in realistic chemical environments. The high barrier for direct intramolecular proton transfer suggests that this pathway is kinetically disfavored. The study of proton transfer mechanisms is crucial for understanding the reactivity and potential biological activity of this compound. nih.gov

Coordination Chemistry and Ligand Design Incorporating 1 Propyl 1h Pyrazole 3 Carboxylic Acid

Synthesis and Design of 1-Propyl-1H-pyrazole-3-carboxylic acid Derived Ligands

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the reaction of a β-diketone precursor with a hydrazine (B178648) derivative. For instance, the condensation of a 2,4-dioxoheptanoate ester with propylhydrazine (B1293729) would yield the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. google.com The strategic placement of the propyl group at the N1 position of the pyrazole (B372694) ring influences the steric and electronic properties of the ligand, which in turn dictates its coordination behavior with metal centers.

The design of ligands derived from this compound often focuses on modifying the pyrazole ring or incorporating additional functional groups to tune the resulting coordination complexes' properties. These modifications can influence the dimensionality, topology, and functionality of the resulting metal complexes.

Formation of Metal-Pyrazole Carboxylate Complexes

The formation of metal complexes with this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The reaction conditions, such as temperature, pH, and the metal-to-ligand ratio, play a critical role in determining the final product, which can range from discrete mononuclear or dinuclear complexes to extended coordination polymers. acs.orgacs.orgunibo.it

Synthesis of Mononuclear and Dinuclear Coordination Compounds

The reaction of this compound with transition metal ions can lead to the formation of simple mononuclear complexes where the ligand chelates to the metal center through the carboxylate oxygen and a nitrogen atom of the pyrazole ring. ntu.edu.tw Depending on the reaction stoichiometry and the coordination preference of the metal ion, dinuclear complexes can also be formed, often featuring bridging pyrazolate or carboxylate groups. uninsubria.it For example, copper(II) carboxylate reactions with pyrazole can yield both mono- and dinuclear species. acs.orgacs.orgunibo.it

Exploration of Different Metal-Ligand Binding Modes

The this compound ligand can exhibit a variety of binding modes due to the presence of both a carboxylate group and a pyrazole ring. The pyrazole ring itself can coordinate as a neutral two-electron donor or, upon deprotonation, as an anionic bridging ligand. uninsubria.it The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the construction of a wide array of coordination architectures with diverse structural features. sciengine.commdpi.com

Investigation of Coordination Polymer and Metal-Organic Framework (MOF) Architectures

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mocedes.org These extended structures are formed through the self-assembly of metal ions and the organic linker. The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional networks. mdpi.comconsensus.app The porosity and functionality of these materials can be tuned by carefully selecting the metal ion and modifying the organic ligand. rsc.orgnih.govresearchgate.net The development of pyrazole carboxylic acid-based MOFs has been a significant area of research. mocedes.orgdntb.gov.ua

Examples of Coordination Architectures

| Dimensionality | Structural Description | Potential Application |

|---|---|---|

| 0D | Discrete mononuclear or dinuclear complexes. consensus.app | Catalysis, Luminescence |

| 1D | Infinite chains formed by bridging ligands. researchgate.netconsensus.app | Molecular wires, Gas storage |

| 2D | Layered structures. consensus.app | Sensors, Separation |

| 3D | Porous frameworks (MOFs). consensus.apprsc.org | Gas storage, Catalysis, Drug delivery |

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanistic aspects of metal-ligand interactions is crucial for the rational design of functional coordination compounds. Mechanistic studies often involve kinetic and thermodynamic investigations to probe the formation and stability of the complexes. For pyrazole-containing ligands, the protonation state of the pyrazole ring can play a significant role in the reaction mechanism and the final product distribution. nih.gov The coordination of a Lewis acidic metal center to the pyrazole can increase the acidity of the N-H proton, facilitating deprotonation and a switch in coordination mode. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and bonding within these complexes, complementing experimental observations. researchgate.netrsc.org

Advanced Research Applications and Mechanistic Investigations of 1 Propyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 1-Propyl-1H-pyrazole-3-carboxylic acid and its analogues is a valuable starting point for the synthesis of more complex molecular architectures. The pyrazole (B372694) carboxylic acid moiety can be readily transformed into other functional groups, such as acid chlorides, esters, and amides, making it a versatile intermediate in multi-step synthetic pathways. dergipark.org.tr

One prominent application is in multicomponent reactions (MCRs), which allow for the construction of complex products in a single step. For instance, pyrazole carboxylic acids have been utilized in Ugi four-component reactions to produce amides that serve as precursors for isoquinolone and pyrazole-mixed pharmacophores. mdpi.com The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a critical step in the laboratory-scale preparation of complex pharmaceutical agents, demonstrating the role of this scaffold in building intricate drug molecules. researchgate.net

The general synthetic accessibility of the pyrazole core, often formed through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, allows for diverse substitutions on the ring. mdpi.com This flexibility enables chemists to systematically modify the structure to achieve desired properties in the final complex target molecule. orientjchem.orgresearchgate.net For example, pyrazole-3-carboxylic acid, synthesized from furandione precursors, can be converted to its acid chloride, which then reacts with various nucleophiles to create a library of esters and amides for further investigation. dergipark.org.tr

Mechanistic Studies of Enzyme Inhibition by Pyrazole Carboxylic Acid Derivatives

Derivatives of pyrazole carboxylic acid have emerged as potent and specific inhibitors of various enzymes, providing critical tools for studying enzyme function and mechanism. youtube.com Their ability to be chemically modified allows for systematic structure-activity relationship (SAR) studies to probe the binding pockets of target enzymes. nih.gov

A notable example is the discovery of pyrazole carboxylic acids as selective inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme linked to blood pressure regulation. nih.gov Through screening and subsequent lead optimization, compounds were identified that showed high potency and selectivity for this enzyme, enabling further pharmacological investigation of its role. nih.gov

Similarly, a series of 1-phenyl-pyrazole-4-carboxylic acid derivatives were found to be powerful inhibitors of xanthine (B1682287) oxidoreductase (XOR), an enzyme involved in purine (B94841) metabolism and associated with hyperuricemia. nih.gov Mechanistic studies revealed that one of the most potent compounds, 16c , acts as a mixed-type inhibitor. nih.gov Molecular docking simulations helped to elucidate the binding mode within the enzyme's active site, providing a structural basis for the observed inhibition. nih.gov

In the field of antifungal research, a novel pyrazole carboxylic acid, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, was investigated as an inhibitor of sterol 14-alpha demethylase (CYP51) from Candida albicans. nih.gov Molecular docking and dynamics simulations showed a high affinity and stable complex formation with the enzyme, suggesting a promising mechanism for its antifungal activity. nih.gov

Table 1: Examples of Pyrazole Carboxylic Acid Derivatives as Enzyme Inhibitors

| Inhibitor Derivative | Target Enzyme | Inhibition Data | Mechanism Type |

|---|---|---|---|

| 15-XV | Rat Long Chain L-2-hydroxy acid oxidase (Hao2) | Potent and selective inhibitor nih.gov | Not specified |

| 16c (1-phenyl-pyrazole-4-carboxylic acid derivative) | Xanthine Oxidoreductase (XOR) | IC₅₀ = 5.7 nM nih.gov | Mixed-type inhibitor nih.gov |

| 16f (1-phenyl-pyrazole-4-carboxylic acid derivative) | Xanthine Oxidoreductase (XOR) | IC₅₀ = 4.2 nM nih.gov | Not specified |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Candida albicans CYP51 | IC₅₀ = 34.25 µg/mL nih.gov | Competitive (inferred from docking at active site) nih.gov |

Investigation of DNA Binding and Cleavage Mechanisms by Pyrazole Carboxamide Derivatives

While the carboxylic acid form is key for enzyme inhibition, its corresponding carboxamide derivatives have been instrumental in studying interactions with nucleic acids. Research has shown that certain 1H-pyrazole-3-carboxamide derivatives can bind to DNA and, in some cases, facilitate its cleavage. jst.go.jpnih.gov The planar pyrazole ring is well-suited to interact with DNA bases, often through intercalation or binding within the minor groove. jst.go.jp

A study of novel 1H-pyrazole-3-carboxamide derivatives demonstrated their ability to bind to calf thymus DNA (CT-DNA). jst.go.jpnih.gov One particular compound, pym-5 , exhibited a strong DNA-binding affinity with a binding constant (K) of 1.06 × 10⁵ M⁻¹. jst.go.jpnih.gov Evidence from fluorescence spectroscopy, which showed a significant decrease in the emission intensity of an ethidium (B1194527) bromide-DNA complex, suggested that the compound could strongly influence DNA conformation. jst.go.jpnih.gov Further experiments confirmed that this compound could induce cleavage of supercoiled pBR322 plasmid DNA. jst.go.jpnih.gov These findings suggest that DNA is a potential molecular target for this class of pyrazole derivatives, and a DNA minor groove binding model has been proposed to explain the interaction. jst.go.jp Other pyrazole-containing compounds have also been investigated as DNA binding agents and topoisomerase inhibitors, which interfere with enzymes that manage DNA topology. nih.gov

Table 2: DNA Interaction of a Pyrazole Carboxamide Derivative

| Compound | Interaction Type | Key Finding |

|---|---|---|

| pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) | DNA binding and cleavage jst.go.jpnih.gov | High binding affinity (K = 1.06 × 10⁵ M⁻¹) and ability to cleave plasmid DNA. jst.go.jpnih.gov |

Research Applications in Agrochemical Design and Synthesis as Structural Components

The pyrazole carboxamide scaffold is a well-established and vital component in the design of modern agrochemicals. nih.govscielo.br The synthetic versatility of pyrazole carboxylic acids allows for the creation of large libraries of derivatives that can be screened for herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net

Research into pyrazole carboxamides containing an aryloxypyridyl ethylamine (B1201723) module led to the synthesis of two classes of compounds: pyrazole-5-carboxamides and pyrazole-4-carboxamides. nih.gov Bioassays revealed that the position of the carboxamide group on the pyrazole ring was crucial for biological selectivity; some 5-carboxamide derivatives showed higher insecticidal activity, while certain 4-carboxamide derivatives displayed stronger fungicidal activity. nih.gov For example, compound 4a-14 was effective against various insect pests, including those with piercing-sucking mouthparts. nih.gov

In fungicide development, new pyrazole-4-carboxamide derivatives have been synthesized and tested against the anthracnose-causing fungus Colletotrichum gloeosporioides. scielo.br These studies confirm that the pyrazole-carboxamide fragment is a key pharmacophore for potent biological activity. scielo.br Furthermore, 1H-pyrazole-5-carboxylic acid derivatives have been developed that show significant insecticidal activity against pests like Aphis fabae, with efficacy comparable to commercial insecticides. researchgate.net In the realm of weed control, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been designed as potential new herbicides. mdpi.com

Catalytic Applications of Pyrazole-Derived Systems in Organic Reactions

The pyrazole moiety, particularly the N-unsubstituted or "protic" pyrazole, is a valuable ligand component in homogeneous catalysis. nih.gov The presence of both a Brønsted acidic N-H group and a basic Schiff-base-like nitrogen atom allows these ligands to participate in proton-coupled electron transfer and to act as acid-base catalysts in the coordination sphere of a metal. nih.gov

Pincer-type complexes bearing protic pyrazole arms have been successfully used in the transfer hydrogenation of ketones. nih.gov The pyrazole N-H group is believed to play a direct role in the catalytic cycle, facilitating the transfer of hydrogen from an alcohol solvent to the substrate. nih.gov

Additionally, pyrazole-based ligands have been complexed with copper to create catalysts that mimic the function of catecholase enzymes. bohrium.com These synthetic complexes have shown excellent catalytic activity in the oxidation of catechol to o-quinone. The reaction rates were found to be dependent on the specific structure of the pyrazole ligand, demonstrating that the ligand framework can be tuned to optimize catalytic performance. bohrium.com

Development of Advanced Chemical Probes and Tools for Mechanistic Chemical Biology

Chemical biology utilizes tailored small molecules to study and manipulate biological systems. chemscene.com Pyrazole derivatives, due to their synthetic accessibility and favorable photophysical properties, are excellent platforms for the development of chemical probes and sensors. nih.gov

Researchers have designed and synthesized a variety of pyrazole-based fluorescent and colorimetric chemosensors. nih.gov These probes can selectively detect specific metal cations (like Fe³⁺, Cu²⁺, Zn²⁺), anions (like F⁻, CN⁻), and biologically relevant molecules. nih.gov The detection mechanism relies on a specific interaction or reaction between the analyte and the pyrazole probe, which induces a measurable change in the probe's absorption or fluorescence spectrum. For example, a simple pyridine–pyrazole-based dye was developed as a chemodosimeter for Fe³⁺ ions, with a very low limit of detection (57 nM). nih.gov The versatility of pyrazole chemistry allows for the fine-tuning of these sensors to achieve high sensitivity and selectivity for their intended target, making them powerful tools for mechanistic studies in chemical biology. mdpi.com

Conclusion and Future Research Directions in 1 Propyl 1h Pyrazole 3 Carboxylic Acid Chemistry

Summary of Current Research Trends and Foundational Discoveries

Research into pyrazole (B372694) carboxylic acids has traditionally focused on several key areas. Foundational discoveries have established robust synthetic methodologies, primarily centered around the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives and 1,3-dipolar cycloaddition reactions. nih.gov These methods have been instrumental in creating a diverse library of pyrazole-based molecules.

A significant trend in recent years has been the exploration of the biological activities of these compounds. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. researchgate.netorientjchem.orgresearchgate.net This has led to the development of several commercially successful drugs containing the pyrazole core. nih.gov While direct studies on the biological profile of 1-Propyl-1H-pyrazole-3-carboxylic acid are not widely published, research on closely related N-alkyl pyrazole derivatives suggests that this compound could serve as a valuable building block for new therapeutic agents. nih.gov

Another prominent research trend is the functionalization of the pyrazole ring to modulate its physicochemical and biological properties. The N-alkylation of the pyrazole ring, for instance, is a common strategy to enhance lipophilicity and alter the compound's interaction with biological targets. semanticscholar.org The introduction of a propyl group at the N1 position, as in the title compound, is a specific example of this approach.

Table 1: Foundational Discoveries in Pyrazole Chemistry

| Discovery/Trend | Description | Key Implications |

|---|---|---|

| Knorr Pyrazole Synthesis | The condensation of 1,3-dicarbonyl compounds with hydrazines. | A fundamental and widely used method for constructing the pyrazole ring. |

| 1,3-Dipolar Cycloaddition | The reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne). | Offers alternative pathways to pyrazole synthesis with different substitution patterns. |

| Biological Activity Screening | Systematic evaluation of pyrazole derivatives for various pharmacological effects. | Led to the discovery of numerous bioactive molecules and marketed drugs. nih.gov |

| N-Alkylation Strategies | Methods to introduce alkyl groups onto the pyrazole nitrogen atoms. | Allows for the fine-tuning of a compound's properties for specific applications. semanticscholar.org |

Identification of Emerging Research Frontiers and Unexplored Areas

The future of pyrazole carboxylic acid chemistry is poised for exciting advancements, with several emerging frontiers ripe for exploration. One of the most promising areas is the development of more sustainable and efficient synthetic methods. While traditional methods are effective, they often require harsh conditions and can generate significant waste.

A key unexplored area is the comprehensive investigation of the biological activities of a wider range of N-alkyl pyrazole carboxylic acids, including this compound. Systematic screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic applications. nih.gov

Furthermore, the application of pyrazole carboxylic acids in materials science is an emerging field with considerable potential. The unique electronic and coordination properties of the pyrazole ring make these compounds attractive for the development of novel materials such as metal-organic frameworks (MOFs), sensors, and photoluminescent materials. mdpi.com

Methodological Advancements and Future Outlook for Pyrazole Carboxylic Acid Research

Recent years have witnessed significant methodological advancements that are set to shape the future of pyrazole carboxylic acid research. These innovations are focused on improving the efficiency, selectivity, and environmental footprint of synthetic processes.

Flow Chemistry: The use of continuous-flow reactors for pyrazole synthesis is a significant advancement. nih.govresearchgate.net Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved scalability, and the ability to perform reactions under conditions that are challenging to achieve in batch. mdpi.comresearchgate.net This technology is particularly well-suited for the synthesis of pyrazoles, which can sometimes involve hazardous reagents or intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to pyrazole chemistry is a rapidly growing area. rsc.org This methodology allows for the formation of C-C and C-N bonds under mild conditions, often with high selectivity. Photoredox catalysis has been successfully employed for the synthesis of various pyrazole derivatives through novel reaction pathways. acs.orgacs.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes have been developed for the N-alkylation of pyrazoles with high regioselectivity, a significant challenge in chemical synthesis. nih.gov This approach has been used for methylation, ethylation, and propylation of the pyrazole ring, demonstrating its potential for the synthesis of compounds like this compound. nih.gov

The future outlook for pyrazole carboxylic acid research is bright. The continued development of advanced synthetic methodologies will enable the creation of increasingly complex and diverse molecular architectures. This, in turn, will facilitate the exploration of new applications in medicine, agriculture, and materials science. A deeper understanding of the structure-activity relationships of these compounds will guide the rational design of new molecules with tailored properties.

Table 2: Emerging Methodologies in Pyrazole Synthesis

| Methodology | Description | Advantages |

|---|---|---|

| Flow Chemistry | Synthesis performed in a continuous-flow reactor. | Enhanced safety, scalability, and control over reaction parameters. mdpi.comresearchgate.net |

| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate chemical reactions. | Mild reaction conditions, high selectivity, and novel reaction pathways. rsc.org |

| Enzymatic Synthesis | Use of enzymes as catalysts for chemical transformations. | High selectivity (including regioselectivity), and environmentally friendly conditions. nih.gov |

| Transition-Metal-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds on the pyrazole ring. | Atom-economical and allows for late-stage functionalization. researchgate.netrsc.org |

Q & A

Q. What are the optimal synthetic routes for 1-Propyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors followed by carboxylation. Key steps include:

- Starting Materials : Propyl halides or propyl-substituted hydrazines for introducing the propyl group .

- Reagents : NaOH or KOH for hydrolysis of ester intermediates (e.g., ethyl 1-propyl-1H-pyrazole-3-carboxylate) .

- Catalysts : Transition metals (e.g., Pd) for cross-coupling reactions in functionalized derivatives .

- Optimization : Adjust reaction temperature (e.g., 333 K for hydrolysis) and solvent systems (THF-MeOH mixtures) to maximize yield .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ester Hydrolysis | 2.5 N NaOH, THF-MeOH, 333 K, 4 h | 85-90% | |

| Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C, 12 h | 70-75% |

Q. How should researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR to confirm propyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and carboxylic acid proton (δ 10–12 ppm) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯O interactions) to validate molecular packing .

- FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Prefer polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group; limited solubility in water (adjust pH >7 for ionization) .

- Stability : Store at 2–8°C under inert atmosphere to prevent decarboxylation or oxidation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across studies to identify concentration-dependent effects (e.g., antifungal vs. anti-inflammatory activity) .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro, methyl groups) to isolate pharmacophoric motifs .

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, cell lines) to minimize variability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) using explicit solvent models .

- In Silico Docking : Predict binding affinities with biological targets (e.g., enzymes) to guide derivatization .

Q. What methodological considerations are critical for designing catalytic systems to improve yields in pyrazole carboxylate esterifications?

- Methodological Answer :

- Catalyst Selection : Use immobilized lipases (e.g., Candida antarctica) for enantioselective esterification under mild conditions .

- Solvent Engineering : Employ ionic liquids to enhance enzyme stability and substrate solubility .

- Kinetic Monitoring : Track reaction progress via HPLC to optimize reaction time and prevent side reactions .

Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict degradation rates .

- pH Profiling : Monitor decarboxylation at pH <3 (acidic) or >10 (basic) via titration .

- Excipient Screening : Add stabilizers (e.g., cyclodextrins) in solid-state formulations to enhance shelf life .

Q. What analytical approaches validate the degradation pathways of pyrazole carboxylic acids under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Identify oxidative byproducts (e.g., hydroxylated or nitroso derivatives) .

- EPR Spectroscopy : Detect free radical intermediates during photooxidation .

- Isotopic Labeling : Use -labeled H₂O to trace carboxyl group degradation .

Q. How can researchers troubleshoot inconsistencies in NMR spectral data for pyrazole derivatives with similar substitution patterns?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- Variable Temperature NMR : Suppress dynamic effects (e.g., ring flipping) to sharpen split peaks .

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using ACD/Labs) .

Q. What comparative methodologies assess the hydrogen-bonding networks' impact on crystallinity in pyrazole carboxylate salts?

- Methodological Answer :

- PXRD : Compare diffraction patterns of free acid vs. metal salts (e.g., Na⁺, K⁺) to quantify crystallinity changes .

- Thermogravimetric Analysis (TGA) : Measure dehydration enthalpies to correlate H-bond strength with thermal stability .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., O⋯H contacts) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.